molecular formula C21H21N5O6 B2461815 2-(3-(3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)-N-(o-tolyl)acetamide oxalate CAS No. 1351634-01-9

2-(3-(3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)-N-(o-tolyl)acetamide oxalate

Cat. No. B2461815
CAS RN: 1351634-01-9
M. Wt: 439.428
InChI Key: QPYFRXLFSWRQLN-UHFFFAOYSA-N
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Description

2-(3-(3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)-N-(o-tolyl)acetamide oxalate is a useful research compound. Its molecular formula is C21H21N5O6 and its molecular weight is 439.428. The purity is usually 95%.
BenchChem offers high-quality 2-(3-(3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)-N-(o-tolyl)acetamide oxalate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(3-(3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)-N-(o-tolyl)acetamide oxalate including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Characterization

The compound 2-(3-(3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)-N-(o-tolyl)acetamide oxalate is part of a broad class of compounds that have been extensively studied for their synthesis and structural properties. For instance, research by Karpina et al. (2019) developed a method for synthesizing novel 2-[(1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridine-3-yl]acetamides, demonstrating the practicality of this approach for creating various functionalized [1,2,4]triazolo[4,3-a]pyridine derivatives (Karpina et al., 2019). Similarly, Desai and Dodiya (2014) focused on the synthesis and characterization of quinoline nucleus-containing 1,3,4-oxadiazole and 2-azetidinone derivatives, underscoring the structural diversity and potential applications of these compounds (Desai & Dodiya, 2014).

Biological Activities

The biological activities of compounds related to 2-(3-(3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)-N-(o-tolyl)acetamide oxalate have also been a subject of research. Dodiya, Shihory, and Desai (2012) investigated the antimicrobial activity of quinoline-oxadiazole-based azetidinone derivatives, revealing significant correlations with various bacterial strains, indicating their potential as antimicrobial agents (Dodiya, Shihory, & Desai, 2012). Furthermore, the study by Sreeramulu and Ashokgajapathiraju (2014) on novel Indol compounds containing 2-azitidinones and 1,3,4 oxadiazoles provides insights into the antimicrobial properties of such structures (Sreeramulu & Ashokgajapathiraju, 2014).

Pharmacological Applications

A significant part of the research involving these compounds pertains to their pharmacological applications. For instance, Latli et al. (2015) discussed the synthesis and pharmacokinetic properties of a novel five-lipoxygenase activity protein (FLAP) inhibitor, highlighting the promising pharmacological profile of such compounds (Latli et al., 2015).

properties

IUPAC Name

N-(2-methylphenyl)-2-[3-(3-pyridin-3-yl-1,2,4-oxadiazol-5-yl)azetidin-1-yl]acetamide;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N5O2.C2H2O4/c1-13-5-2-3-7-16(13)21-17(25)12-24-10-15(11-24)19-22-18(23-26-19)14-6-4-8-20-9-14;3-1(4)2(5)6/h2-9,15H,10-12H2,1H3,(H,21,25);(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPYFRXLFSWRQLN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NC(=O)CN2CC(C2)C3=NC(=NO3)C4=CN=CC=C4.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N5O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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